molecular formula C10H14ClN3O B1468989 3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine CAS No. 1340191-44-7

3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine

Cat. No. B1468989
CAS RN: 1340191-44-7
M. Wt: 227.69 g/mol
InChI Key: UIUBNBPCLGEHPG-UHFFFAOYSA-N
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Description

3-Chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine, also known as CMP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. CMP has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Methodologies

Structural Characterization and Physical Properties

  • The structural characterization and X-ray crystallography studies of pyrazine derivatives have provided insights into their molecular geometry, confirming the importance of specific functional groups for their biological activity and interaction with other molecules. These studies help understand the structural requirements for the desired activity and stability of these compounds (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Biological Activities

  • Pyrazine derivatives have been explored for their biological activities, including antitumor, antifungal, and antibacterial properties. These studies are crucial for identifying new pharmacophores and understanding the relationship between structure and biological activity. This research opens pathways for developing new drugs and therapeutic agents based on pyrazine scaffolds (Titi et al., 2020).

Optoelectronic Applications

  • The optical and thermal properties of pyrazine derivatives have been investigated, suggesting their potential use in optoelectronic materials. These findings are essential for designing new materials for electronic devices, highlighting the versatility of pyrazine derivatives beyond pharmaceutical applications (Meti, Lee, Yang, & Gong, 2017).

Drug Development and Pharmacological Potential

properties

IUPAC Name

3-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-10(13-4-3-12-9)14-7-8-1-5-15-6-2-8/h3-4,8H,1-2,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUBNBPCLGEHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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